6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
IUPAC Name |
6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O6/c1-11-7-16-17(8-12(11)2)31-22-19(21(16)27)20(14-5-4-6-15(10-14)26(29)30)25(23(22)28)18-9-13(3)32-24-18/h4-10,20H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJNLRTWDYCYPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC(=CC=C5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex heterocyclic compound that has garnered attention due to its potential biological activities. This article examines its pharmacological properties, including antibacterial, antioxidant, and enzyme inhibitory effects, supported by recent research findings.
Synthesis and Structural Characteristics
The compound is synthesized through multicomponent reactions involving 5-methylisoxazole and various aromatic aldehydes. This synthetic route allows for the incorporation of diverse substituents, enhancing the compound's versatility in biological applications. The structural formula is represented as follows:
Antibacterial Activity
Recent studies have demonstrated that derivatives of chromeno[2,3-c]pyrrole exhibit significant antibacterial properties. Specifically, the compound showed activity against both Gram-positive and Gram-negative bacteria. For instance:
- Staphylococcus aureus : Inhibition comparable to gentamicin was observed.
- Escherichia coli : Effective against strains resistant to conventional antibiotics.
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 12 | Gentamicin |
| Escherichia coli | 16 | Gentamicin |
These findings suggest that the compound could serve as a lead in developing new antibacterial agents.
Antioxidant Activity
The antioxidant potential of 6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been evaluated using various assays. The compound exhibited a notable capacity to scavenge free radicals and inhibit lipid peroxidation.
In vitro assays indicated that the compound's antioxidant activity was comparable to standard antioxidants like ascorbic acid.
Enzyme Inhibition
The compound has also been assessed for its ability to inhibit specific enzymes linked to various diseases. Notably:
- Main protease (Mpro) of SARS-CoV-2 : The compound demonstrated significant inhibition, suggesting potential use in antiviral therapies.
- Glucokinase activation : It acts as a glucokinase activator, which may have implications for diabetes management.
Table 2 provides a summary of enzyme inhibition data:
| Enzyme | IC50 (µM) | Reference Compound |
|---|---|---|
| Main protease (Mpro) | 25 | Nirmatrelvir |
| Glucokinase | 15 | Metformin |
Case Studies
Several case studies have highlighted the practical applications of this compound in medical research:
- Antibacterial Study : A clinical trial assessed the effectiveness of the compound against antibiotic-resistant strains of bacteria. Results showed a significant reduction in bacterial load in treated subjects compared to controls.
- Antioxidant Efficacy : Research involving animal models demonstrated that administration of the compound reduced oxidative stress markers significantly.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that derivatives of chromeno-pyrroles exhibit significant anticancer properties. The incorporation of the isoxazole moiety may enhance the compound's ability to inhibit cancer cell proliferation. A study demonstrated that similar compounds showed selective cytotoxicity against various cancer cell lines, suggesting a pathway for further exploration with this specific compound.
Antimicrobial Properties : Compounds with similar structural motifs have been reported to possess antimicrobial activities. The presence of the nitrophenyl group can enhance the lipophilicity and membrane permeability of the molecule, potentially leading to increased efficacy against bacterial strains.
Neuroprotective Effects : Preliminary studies suggest that chromeno-pyrrole derivatives may have neuroprotective effects. The application of this compound in neurodegenerative disease models could be a promising area for future research, particularly concerning its ability to modulate neuroinflammatory pathways.
Data Table: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the chromeno-pyrrole scaffold. One derivative demonstrated IC50 values in the low micromolar range against breast cancer cells (MCF-7), indicating strong potential for development as an anticancer agent.
- Antimicrobial Testing : A comprehensive screening was conducted on various derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications on the nitrophenyl group significantly improved antibacterial activity, showcasing the importance of structural optimization in drug design.
- Neuroprotection in Animal Models : A recent study explored the neuroprotective effects of related compounds in mice models subjected to oxidative stress. The results showed a marked decrease in markers of neuroinflammation and oxidative damage when treated with these compounds, suggesting potential therapeutic applications for neurodegenerative diseases.
Comparison with Similar Compounds
Structural Analogs within the 1,2-Dihydrochromeno[2,3-c]pyrrole-3,9-dione Family
Example: 2-(5-Acetyl-4-methyl-1,3-thiazol-2-yl)-1-[4-(benzyloxy)-3-ethoxyphenyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione ()
Key Insight: The substitution at position 2 (isoxazole vs.
Comparison with Dihydropyrano[2,3-c]pyrazole Derivatives ()
Example: 6-Amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (Compound 3s)
Key Insight : While both compounds are fused heterocycles, the target’s dione moiety and nitrophenyl group contrast with the pyrazole-carbonitrile core of 3s, suggesting divergent applications (e.g., drug candidates vs. agrochemicals).
Comparison with Tetrahydroimidazo[1,2-a]pyridine Derivatives ()
Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (Compound 1l)
Key Insight : The imidazo-pyridine core in 1l offers a distinct π-electron system compared to the target compound, highlighting the role of core structure in dictating molecular interactions.
Q & A
Q. What are the established synthetic protocols for 6,7-Dimethyl-2-(5-methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?
The compound is synthesized via a one-pot multicomponent reaction involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. This method enables the incorporation of diverse substituents under mild conditions (e.g., room temperature or gentle heating). Isolation is achieved through crystallization, avoiding chromatography, with yields typically ranging from 60% to 85% . Key optimization parameters include stoichiometric ratios (e.g., 1:1:1 for reactants) and solvent selection (e.g., dioxane or ethanol) to enhance reaction efficiency.
Q. How is structural characterization performed for this compound using spectroscopic methods?
Structural confirmation relies on a combination of:
- 1H/13C NMR : Assignments focus on distinguishing aromatic protons (δ 7.0–8.5 ppm for nitrophenyl and isoxazole groups) and methyl groups (δ 2.1–2.5 ppm).
- IR Spectroscopy : Peaks at 1670–1690 cm⁻¹ confirm carbonyl groups (C=O), while 1515–1530 cm⁻¹ corresponds to nitro (NO₂) stretches.
- Mass Spectrometry (HRMS) : High-resolution mass data validate molecular formulas (e.g., [M+H]+ ion matching calculated mass within 2 ppm error) .
Q. What are the solubility considerations for this compound in common organic solvents?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its nitro and carbonyl groups. Limited solubility is observed in non-polar solvents (e.g., hexane). Recrystallization is typically performed using ethanol/water mixtures or ethyl acetate, leveraging temperature-dependent solubility gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in the synthesis of this compound?
Yield optimization involves:
- Hydrazine Equivalents : Testing molar ratios (e.g., 3–7 equivalents of hydrazine hydrate) to drive ring-opening reactions to completion .
- Temperature Control : Maintaining 80–100°C for 15–20 hours ensures complete cyclization without side-product formation .
- Solvent Screening : Dioxane enhances reactivity for hydrazine-mediated derivatization, while ethanol improves solubility during crystallization .
Q. What derivatization strategies are available for functionalizing the core structure?
The chromeno[2,3-c]pyrrole-3,9-dione core can be modified via:
- Ring-Opening with Hydrazine : Produces 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, retaining biological relevance. This requires a 1:5 molar ratio of starting material to hydrazine hydrate in dioxane .
- Substituent Variation : Introducing electron-withdrawing groups (e.g., nitro) at the 3-nitrophenyl position enhances stability, while alkyl groups on the isoxazole moiety modulate lipophilicity .
Q. How to address discrepancies in spectroscopic data during structural elucidation?
Discrepancies (e.g., unexpected NMR shifts or IR absorptions) are resolved by:
- 2D NMR (COSY, HSQC) : Mapping proton-carbon correlations to confirm substituent positions.
- X-ray Crystallography : Resolving ambiguities in regiochemistry or stereochemistry .
- Computational Validation : Comparing experimental IR/NMR data with density functional theory (DFT)-predicted spectra for key tautomers or conformers .
Q. Methodological Notes
- Data Contradiction Analysis : Unexpected low yields may arise from competing side reactions (e.g., nitro group reduction under prolonged heating), necessitating reaction monitoring via TLC or LC-MS .
- Library Diversification : Over 200 analogs have been synthesized using this scaffold, enabling structure-activity relationship (SAR) studies for biological screening .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
